molecular formula C12H8BrF B3247264 5-Bromo-2-fluorobiphenyl CAS No. 1809168-63-5

5-Bromo-2-fluorobiphenyl

Cat. No.: B3247264
CAS No.: 1809168-63-5
M. Wt: 251.09 g/mol
InChI Key: BQAIYMUEKIDCRB-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobiphenyl: is an organic compound that belongs to the class of halogenated biphenyls. It is characterized by the presence of a bromine atom at the fifth position and a fluorine atom at the second position on the biphenyl structure. This compound is commonly used in materials science, particularly in the synthesis of liquid crystal materials, high polymer materials, and optoelectronic functional materials .

Scientific Research Applications

Chemistry: 5-Bromo-2-fluorobiphenyl is used as a building block in organic synthesis, particularly in the development of new materials with specific electronic properties .

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activities.

Industry: This compound is used in the manufacture of liquid crystal displays and organic optoelectronic devices . It is also a precursor in the synthesis of high-performance polymers and other advanced materials.

Future Directions

The compound is an important organic intermediate in medicinal chemistry, and its research has received extensive attention . Future directions could include further exploration of its synthesis methods, its potential applications in medicinal chemistry, and its physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-fluorobiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran, toluene, or dimethylformamide

    Temperature: 50-100°C

Industrial Production Methods: In industrial settings, the production of this compound may involve the lithiation of 1-bromo-4-fluorobenzene followed by reaction with a boronic acid derivative . This method avoids the use of 2,4-dibromofluorobenzene, which can lead to impurities and lower yields.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluorobiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex biphenyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Coupling Reactions: Organoboron compounds, palladium catalysts, and bases like potassium carbonate are commonly used.

Major Products:

    Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

    Coupling Reactions: Biphenyl derivatives with various substituents.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobiphenyl
  • 2-Bromo-4-fluorobiphenyl
  • 2,4-Dibromofluorobenzene

Uniqueness: 5-Bromo-2-fluorobiphenyl is unique due to the specific positioning of the bromine and fluorine atoms, which provides distinct reactivity patterns compared to its isomers. This unique arrangement allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

4-bromo-1-fluoro-2-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAIYMUEKIDCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306695
Record name 5-Bromo-2-fluoro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809168-63-5
Record name 5-Bromo-2-fluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809168-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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